Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Overview
Description
Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group, an ethyl group, and a hydroxyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving amino alcohols or amino acids.
Introduction of Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides or ethylating agents.
Attachment of Benzyl Group: The benzyl group is attached via benzyl halides or benzylating agents in the presence of a suitable base.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions using oxidizing agents.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as ketones or carboxylic acids.
Reduction: Reduction reactions can reduce the azetidine ring or the benzyl group, leading to the formation of different structural isomers.
Substitution: Substitution reactions can replace the hydroxyl group or the benzyl group with other functional groups, resulting in a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and esters.
Reduction Products: Alcohols, amines, and ethers.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of heterocyclic chemistry.
Biology: The compound is used in biological assays to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in drug discovery and development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is unique due to its specific structural features, including the presence of the ethyl group and the hydroxyl group on the azetidine ring. Similar compounds include:
Benzyl 3-hydroxyazetidine-1-carboxylate: Lacks the ethyl group.
3-ethyl-3-hydroxyazetidine-1-carboxylate: Lacks the benzyl group.
Benzyl azetidine-1-carboxylate: Lacks the hydroxyl group.
Properties
IUPAC Name |
benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-13(16)9-14(10-13)12(15)17-8-11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZAGMKRKYZLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734957 | |
Record name | Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-43-7 | |
Record name | 1-Azetidinecarboxylic acid, 3-ethyl-3-hydroxy-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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